2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS No.: 1247386-03-3
Cat. No.: VC3400909
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247386-03-3 |
---|---|
Molecular Formula | C9H11NOS |
Molecular Weight | 181.26 g/mol |
IUPAC Name | 2-ethyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Standard InChI | InChI=1S/C9H11NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h2-5H2,1H3 |
Standard InChI Key | PGYPJBVYLUZTEI-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(S1)C(=O)CCC2 |
Canonical SMILES | CCC1=NC2=C(S1)C(=O)CCC2 |
Introduction
Structural Characteristics and Classification
The compound 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one features a bicyclic structure comprising a thiazole ring fused with a partially saturated cyclohexanone ring. This creates a heterocyclic system with specific functional groups that define its chemical behavior and potential biological interactions. The structure contains a thiazole nitrogen and sulfur that serve as potential binding sites for biological targets, while the ethyl substituent at position 2 contributes to its lipophilicity and may influence receptor interactions. The carbonyl group at position 7 provides a hydrogen bond acceptor site that could be crucial for biological activity and differentiates this compound from the 7-ol derivatives that have been more extensively studied in the literature .
Similar tetrahydrobenzothiazole derivatives, such as those mentioned in the search results, typically contain different substituents that confer specific biological properties. For instance, 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols have been identified as antitumor agents with selectivity for aneuploid cell lines over diploid cell lines . These compounds feature an aminophenyl group at position 2 and a hydroxyl group at position 7, whereas our compound of interest has a simpler ethyl group at position 2 and a ketone at position 7, which would likely result in different pharmacological properties.
The scaffold of tetrahydrobenzothiazoles appears in various biologically active compounds, as evidenced by their inclusion in screening libraries such as the "Antimitotic Tubulin Library" mentioned in relation to compound G769-0875 . This suggests that these structures may interact with tubulin or related cellular components, which are important targets in cancer therapy. The specific arrangement of atoms and functional groups in 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one would determine its particular binding characteristics and potential therapeutic applications.
Nomenclature and Identification
The systematic naming of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one follows the IUPAC convention for heterocyclic compounds. The "tetrahydro" prefix indicates the partial saturation of the benzene ring portion of the benzothiazole scaffold, specifically at positions 4, 5, 6, and 7. The "2-Ethyl" designation refers to the ethyl substituent at position 2 of the thiazole ring, while "7-one" indicates the presence of a ketone functionality at position 7 of the tetrahydro portion.
While the specific compound is not directly mentioned in the search results, related compounds have various identification codes and registry numbers. For example, a structurally similar compound, 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine, is identified in PubChem with CID 4311279 . Another related compound, 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride, has a CID of 11492051 . These identification systems help researchers locate and reference specific compounds across different databases and publications.
For complete identification and characterization, techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be necessary to confirm the structure and purity of synthesized 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Such analytical data would typically be reported in research publications focused on the synthesis or biological evaluation of the compound.
The lipophilicity of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, as estimated by its predicted logP value, would likely fall in the range of 1.5-2.5 based on structurally similar compounds. For comparison, related compounds like 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine have documented properties that can serve as reference points . The moderate lipophilicity would contribute to a balance between aqueous solubility and membrane permeability, both important factors for drug development.
Solubility and Stability
From the search results, we can observe that structural modifications to similar compounds can significantly affect solubility properties. For instance, the 5-aza analogs of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols exhibited higher water solubility compared to their carba analogs . This suggests that introducing nitrogen atoms into the ring system can improve solubility, a strategy that might be considered for 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one derivatives if enhanced water solubility is desired.
Predicted Properties Table
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₉H₁₁NOS | Based on structural composition |
Molecular Weight | ~195 g/mol | Calculated from molecular formula |
LogP | 1.5-2.5 | Estimated based on similar compounds |
Hydrogen Bond Acceptors | 2 | Oxygen (ketone) and nitrogen (thiazole) |
Hydrogen Bond Donors | 0 | No hydrogen-donating groups present |
Topological Polar Surface Area | ~30-40 Ų | Estimated from functional groups |
Rotatable Bonds | 1-2 | Based on structural analysis |
pKa | Not determined | Would require experimental measurement |
Analytical Technique | Expected Characteristics | Significance |
---|---|---|
1H NMR | Ethyl signals (triplet ~1.3 ppm, quartet ~2.7 ppm); tetrahydro ring protons (multiplets ~1.8-3.0 ppm) | Confirms structure and purity |
13C NMR | Carbonyl carbon (~190-200 ppm); thiazole carbons (~160-170 ppm); aliphatic carbons (~20-45 ppm) | Confirms carbon framework and functionalities |
Mass Spectrometry | Molecular ion peak at m/z ~195; characteristic fragmentation pattern | Confirms molecular weight and structure |
IR Spectroscopy | C=O stretch (~1700-1720 cm-1); C=N stretch (~1620-1640 cm-1); C-S stretch (~700-800 cm-1) | Confirms key functional groups |
Future Research Directions
The analysis of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one and related compounds highlights several promising research directions that could expand our understanding of this chemical entity and potentially lead to valuable therapeutic applications. These research avenues span from fundamental chemistry to potential clinical applications, offering a comprehensive approach to investigating this compound.
Primary among these research directions is the need for efficient synthesis and thorough characterization of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Developing optimized synthetic routes would not only provide the compound for biological testing but could also establish platforms for creating structural analogs to explore structure-activity relationships. Complete spectroscopic characterization would confirm the structure and provide reference data for future studies. Additionally, exploring green chemistry approaches to the synthesis would align with current trends toward more environmentally sustainable pharmaceutical research.
Biological evaluation represents another critical research direction. Based on the activities observed in related compounds, screening 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one for anticancer properties would be a logical starting point . This should include testing against both aneuploid and diploid cell lines to determine if it exhibits the selectivity observed in related compounds. Mechanistic studies would be essential to understand how the compound exerts its effects, particularly examining potential interactions with tubulin or other cytoskeletal components. Cell cycle analysis, apoptosis assays, and tubulin polymerization assays would provide valuable insights into the cellular targets and effects of the compound.
Structural optimization through medicinal chemistry approaches represents another important research direction. Synthesizing a series of analogs with variations at positions 2 and 7 would help establish comprehensive structure-activity relationships and potentially identify compounds with enhanced potency, selectivity, or pharmacokinetic properties. The search results indicate that the 5-aza analogs of related compounds exhibited improved water solubility and metabolic stability , suggesting that similar modifications to 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one might yield compounds with superior drug-like properties.
Prioritized Research Agenda
Research Area | Specific Investigations | Expected Outcomes |
---|---|---|
Chemical Synthesis | Development of scalable synthetic routes; green chemistry approaches | Reliable access to the compound and analogs; reduced environmental impact |
Structure Elucidation | Complete spectroscopic analysis; X-ray crystallography if possible | Confirmed structure; understanding of conformation in solid state |
Anticancer Screening | Testing against panels of cancer and normal cell lines | Activity and selectivity profile; therapeutic potential assessment |
Mechanism of Action | Tubulin binding assays; cell cycle analysis; apoptosis markers | Understanding of cellular effects and molecular targets |
SAR Development | Synthesis and testing of structural analogs | Identification of optimal substituents; improved compounds |
Pharmacokinetic Studies | Solubility, stability, metabolism assessments | Understanding of drug-like properties; formulation guidance |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume